1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 3-methylphenyl substituent at position 7 and a piperidine-4-carboxamide moiety linked to a 2-phenylpropyl group. Its synthesis likely involves condensation reactions of substituted aldehydes, ketones, and amines, followed by cyclization, as seen in analogous pyrimidine derivatives .
Properties
IUPAC Name |
1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-18-7-6-10-22(15-18)23-17-35-25-24(23)30-28(31-27(25)34)32-13-11-21(12-14-32)26(33)29-16-19(2)20-8-4-3-5-9-20/h3-10,15,17,19,21H,11-14,16H2,1-2H3,(H,29,33)(H,30,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCAZODEYINNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide (CAS Number: 1710202-90-6) is a complex organic molecule of increasing interest in medicinal chemistry. Its unique structural characteristics suggest potential therapeutic applications, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 369.4 g/mol. The structure includes a thienopyrimidine core and a piperidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1710202-90-6 |
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.4 g/mol |
| LogP | 3.909 |
| Polar Surface Area | 57.205 Ų |
Anticancer Properties
Research has indicated that derivatives of thienopyrimidines exhibit significant anticancer activity. The compound has shown promise as an acetyl-CoA carboxylase (ACC) inhibitor , which is crucial for fatty acid metabolism and has implications in cancer cell proliferation. In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including prostate cancer (LNCaP) and liver cancer (HepG2) cells .
The proposed mechanism involves the inhibition of ACC, leading to reduced lipid synthesis and altered energy metabolism in cancer cells. This metabolic shift can induce apoptosis and inhibit tumor growth .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity. Studies suggest that it may downregulate pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .
Case Studies
- In Vitro Study on HepG2 Cells :
- Prostate Cancer Cell Line Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the aryl ring (position 7) and the carboxamide side chain. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Properties
- 3-Methylphenyl vs. Fluorinated Aryl Groups: The 3-methylphenyl group in the target compound provides moderate electron-donating effects, favoring hydrophobic interactions in binding pockets.
- Carboxamide Side Chain : The N-(2-phenylpropyl) group in the target compound offers greater steric bulk compared to N-(1-phenylethyl) in or N-(2,4-difluorobenzyl) in . This may influence solubility, with bulkier groups reducing aqueous solubility but improving membrane permeability.
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thienopyrimidine core is synthesized via a one-pot cyclocondensation reaction. A representative protocol involves:
Starting Materials :
- 5-Amino-4-carboxy-3-methylphenylthiophene-2-carboxylic acid.
- Urea or thiourea derivatives.
Procedure :
- Step 1 : Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to form the acid chloride.
- Step 2 : Cyclization with urea in refluxing ethanol, catalyzed by ZnCl₂, yields the 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine scaffold.
- Step 3 : Introduction of the 3-methylphenyl group at position 7 via Friedel–Crafts alkylation using AlCl₃ as a Lewis catalyst.
Optimization Insights :
- Solvent : Dichloromethane (DCM) enhances electrophilic substitution efficiency.
- Temperature : Cyclization proceeds optimally at 80–90°C, achieving yields of 68–72%.
Functionalization with Piperidine-4-carboxamide
Coupling at Position 2 of the Thienopyrimidine Core
The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
Method A – SNAr Reaction :
- Reagents : Piperidine-4-carboxylic acid, K₂CO₃, DMF, 110°C, 12 h.
- Yield : 58–62%.
Method B – Buchwald–Hartwig Amination :
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| SNAr | 62 | 92% | 12 h |
| Buchwald | 78 | 98% | 24 h |
N-Alkylation with 2-Phenylpropylamine
Carboxamide Formation
The final step involves coupling piperidine-4-carboxylic acid with 2-phenylpropylamine using carbodiimide chemistry:
Procedure :
- Activation : Piperidine-4-carboxylic acid is treated with EDCI/HOBt in DCM to form the active ester.
- Amidation : Reaction with 2-phenylpropylamine at room temperature for 6 h.
Critical Parameters :
- Stoichiometry : 1:1.2 molar ratio (acid:amine) minimizes diastereomer formation.
- Workup : Aqueous NaHCO₃ wash removes excess amine, followed by column chromatography (SiO₂, EtOAc/hexane 3:7).
Yield : 85–90% with >99% purity by LC-MS.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, NMP) enhance SNAr reactivity, while Pd-based catalysts improve coupling efficiency for sterically hindered amines.
Table 2 : Solvent Impact on Thienopyrimidine Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 72 |
| Ethanol | 24.55 | 65 |
| DMF | 36.70 | 68 |
Analytical Characterization
Structural Validation
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 8H, aromatic), 3.89 (q, 2H, piperidine-CH₂).
- HRMS : [M+H]⁺ calcd. for C₂₉H₃₁N₄O₂S: 523.2165; found: 523.2168.
- XRD : Monoclinic crystal system, space group P2₁/c, confirming planar thienopyrimidine geometry.
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
